molecular formula C18H16N2O3S B5836741 N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

Cat. No. B5836741
M. Wt: 340.4 g/mol
InChI Key: UTOYBOQBWBFRHZ-UHFFFAOYSA-N
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Description

N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as ECF, is a compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to have antioxidant activity, which may be beneficial in protecting cells from oxidative damage. N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been shown to have hepatoprotective effects, protecting the liver from damage caused by toxic substances.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its effectiveness in lab experiments.

Future Directions

There are several potential future directions for research on N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of focus could be on optimizing its effectiveness as an anti-cancer agent by further studying its mechanism of action and identifying potential synergies with other compounds. Another area of focus could be on exploring its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be done on its potential use in protecting against oxidative damage and its hepatoprotective effects.

Synthesis Methods

N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with carbon disulfide and chloroform in the presence of sodium hydroxide to form the intermediate compound, 4-ethoxyphenyl isothiocyanate. This intermediate is then reacted with 2-hydroxybenzoyl chloride in the presence of triethylamine to produce N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been studied for its potential applications in various areas of scientific research. One area of focus has been its potential use as an anti-cancer agent. Studies have shown that N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy. N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-22-14-9-7-13(8-10-14)19-18(24)20-17(21)16-11-12-5-3-4-6-15(12)23-16/h3-11H,2H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOYBOQBWBFRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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